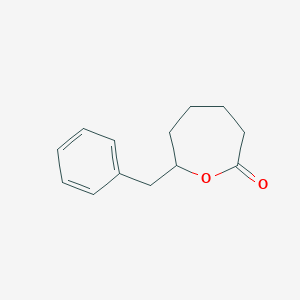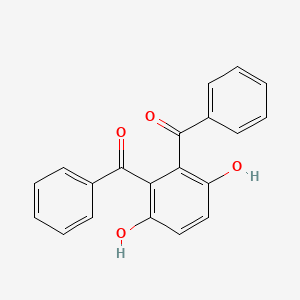
Methanone, (3,6-dihydroxy-1,2-phenylene)bis[phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (3,6-dihydroxy-1,2-phenylene)bis[phenyl-] is a chemical compound with the molecular formula C20H14O4 It is characterized by the presence of two phenyl groups attached to a methanone core, with hydroxyl groups at the 3 and 6 positions of the phenylene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3,6-dihydroxy-1,2-phenylene)bis[phenyl-] can be achieved through several methods. One common approach involves the reaction of benzoyl chloride with a phenolic compound in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, resulting in the formation of the desired methanone derivative .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality Methanone, (3,6-dihydroxy-1,2-phenylene)bis[phenyl-].
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, (3,6-dihydroxy-1,2-phenylene)bis[phenyl-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and hydroxy derivatives.
Substitution: Halogenated phenyl derivatives.
Applications De Recherche Scientifique
Methanone, (3,6-dihydroxy-1,2-phenylene)bis[phenyl-] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antioxidant and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methanone, (3,6-dihydroxy-1,2-phenylene)bis[phenyl-] involves its interaction with various molecular targets. The hydroxyl groups on the phenylene ring can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, contributing to its antioxidant properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methanone, (4,6-dihydroxy-1,3-phenylene)bis[phenyl-]
- Methanone, (2,4-dihydroxyphenyl)phenyl-
- Methanone, bis[4-(diethylamino)phenyl]-
Uniqueness
Methanone, (3,6-dihydroxy-1,2-phenylene)bis[phenyl-] is unique due to the specific positioning of the hydroxyl groups on the phenylene ring. This structural feature imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
111936-95-9 |
|---|---|
Formule moléculaire |
C20H14O4 |
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
(2-benzoyl-3,6-dihydroxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C20H14O4/c21-15-11-12-16(22)18(20(24)14-9-5-2-6-10-14)17(15)19(23)13-7-3-1-4-8-13/h1-12,21-22H |
Clé InChI |
CXTGEDJQTFDLKI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2C(=O)C3=CC=CC=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


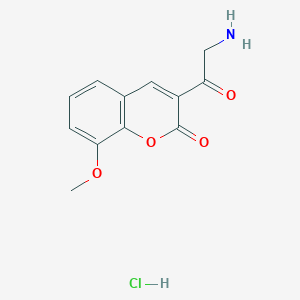
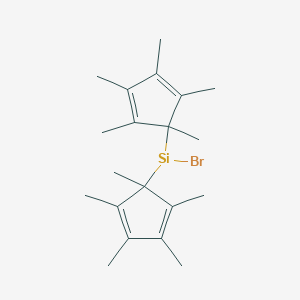
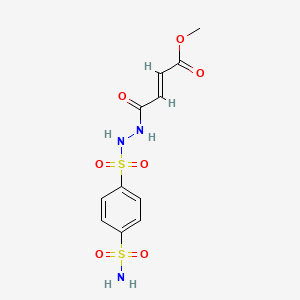
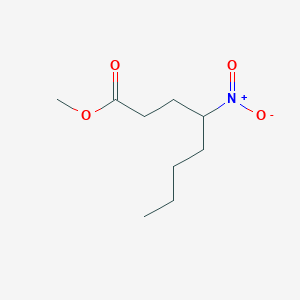
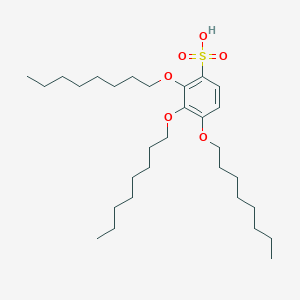
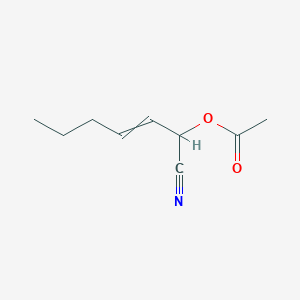
![2-Phenyl-4H-[1]benzofuro[2,3-h][1]benzopyran-4-one](/img/structure/B14300779.png)
![2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate](/img/structure/B14300780.png)
![3-[(2,2-Dicyano-1-phenylethenyl)amino]but-2-enoic acid](/img/structure/B14300782.png)
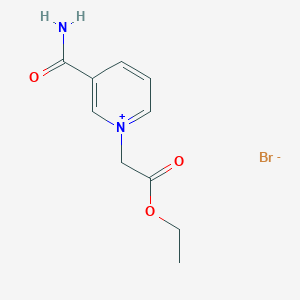
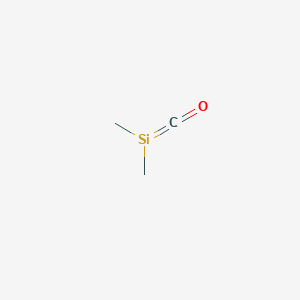
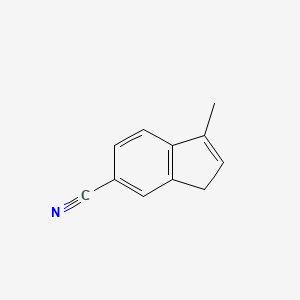
![4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-OL](/img/structure/B14300809.png)
